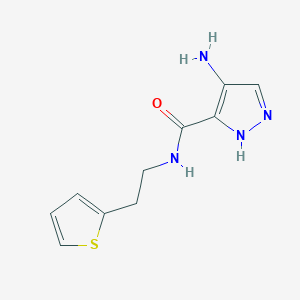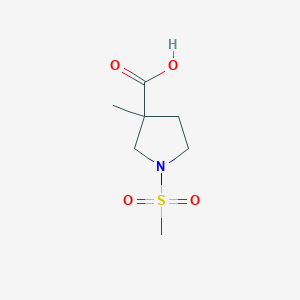
3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid (MTTCP) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTTCP is a pyrrolidine derivative that has a thiazole ring attached to it. The compound is known for its unique chemical properties that make it an ideal candidate for various applications in the field of pharmaceuticals and biochemistry.
作用機序
The exact mechanism of action of 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid is not yet fully understood. However, studies have suggested that the compound may exert its therapeutic effects through the modulation of various signaling pathways in the body. 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects
3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects in various cell types. The compound has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the major advantages of 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid is its unique chemical structure, which makes it an ideal candidate for various applications in the field of pharmaceuticals and biochemistry. However, the synthesis of 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid is a multistep process, which can be time-consuming and expensive. Additionally, the exact mechanism of action of 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid is not yet fully understood, which limits its potential applications in the field of scientific research.
将来の方向性
There are several potential future directions for the research on 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid. One possible direction is the development of novel synthetic methods for the production of 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid. Another direction is the investigation of the compound's potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid and its potential interactions with other signaling pathways in the body.
Conclusion
In conclusion, 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. While the exact mechanism of action of 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid is not yet fully understood, the compound's unique chemical properties make it an ideal candidate for various applications in the field of pharmaceuticals and biochemistry.
合成法
3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid can be synthesized through a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-methylpyrrolidine-3-carboxylic acid with thionyl chloride, which results in the formation of 3-methylpyrrolidine-3-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with thiazole-4-carboxylic acid, which results in the formation of 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid.
科学的研究の応用
3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-10(9(14)15)2-3-12(5-10)8(13)7-4-16-6-11-7/h4,6H,2-3,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZZMQUFXKOGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CSC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)
![N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)


![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)
![3-methyl-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569249.png)

![1-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569251.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569259.png)
![1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569278.png)



![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569310.png)